molecular formula C13H19N3O2 B2806743 Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate CAS No. 152665-25-3

Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate

Cat. No.: B2806743
CAS No.: 152665-25-3
M. Wt: 249.314
InChI Key: UHDYZSHJLXXWOH-UHFFFAOYSA-N
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Description

Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol It is a derivative of piperidine and pyridazine, which are both significant heterocyclic compounds in organic chemistry

Future Directions

While specific future directions for Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate are not mentioned in the literature, piperidine derivatives are a significant area of research in the pharmaceutical industry . They are explored for potential applications in the treatment of various diseases, including neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate typically involves the reaction of 6-methylpyridazine with piperidine-4-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product . The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted piperidine or pyridazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate is unique due to its specific combination of piperidine and pyridazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-6-8-16(9-7-11)12-5-4-10(2)14-15-12/h4-5,11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDYZSHJLXXWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

55 mmoles of 6-methyl-3-chloropyridazine was added to 75 mmoles of ethyl isonipecotate in 5 mL NMP and 20 mL diisopropylethylamine (DIPEA) and refluxed for 6 hours. The product was isolated as described in Example 1a above to give a 44% yield of 3-(4-carboethoxy-1-piperidinyl)-6-methylpyridazine. Reduction of 18.8 mmol of this compound using 56.6 mmol DIBAL in 100 mL THF with a Rochelle's salt quench gave 3-(4-hydroxymethyl-1-piperidinyl)-6-methylpyridazine (Formula IV: R1 =CH3 ; Y=CH2) which was used unpurified in the final step. Reaction of 5 mmol of the product described in Example 1b with 4.5 mmol of the 3-(4-hydroxymethyl-1-piperidinyl)-6-methyl pyridazine according to the procedure of Example 1c afforded after recrystallization from ethyl acetate at -70° C. the compound of formula I (R1 =R4 =CH3, Y=CH 2, R2 =R3 =hydrogen) in 12% yield, m.p. 180°-185° C.
Quantity
55 mmol
Type
reactant
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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